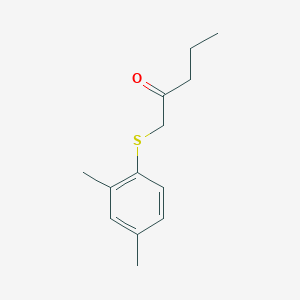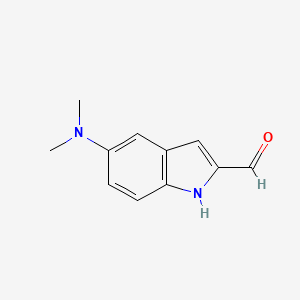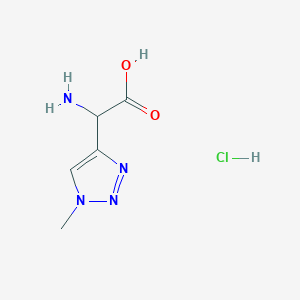
2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride typically involves the use of azide-alkyne cycloaddition reactions, also known as “click chemistry.” This method is favored for its efficiency and high yield. The reaction generally involves the following steps:
Preparation of the Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Hydrolysis and Purification: The resulting product is hydrolyzed and purified to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the azide and alkyne precursors are prepared.
Catalytic Reaction: The cycloaddition reaction is carried out in large reactors with efficient mixing and temperature control.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
科学的研究の応用
2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar structural features.
BTTES: A water-soluble ligand for copper(I)-catalyzed azide-alkyne cycloaddition.
2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid: A structurally related compound with similar properties.
Uniqueness
2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride is unique due to its specific functional groups and potential applications in various fields. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
分子式 |
C5H9ClN4O2 |
|---|---|
分子量 |
192.60 g/mol |
IUPAC名 |
2-amino-2-(1-methyltriazol-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C5H8N4O2.ClH/c1-9-2-3(7-8-9)4(6)5(10)11;/h2,4H,6H2,1H3,(H,10,11);1H |
InChIキー |
KURLIDOHQPGUSZ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=N1)C(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)
![Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13492924.png)
![2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13492932.png)
![7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13492933.png)



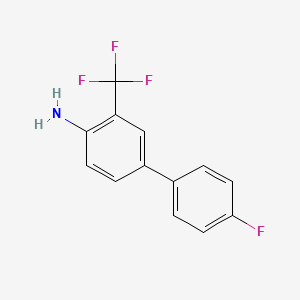

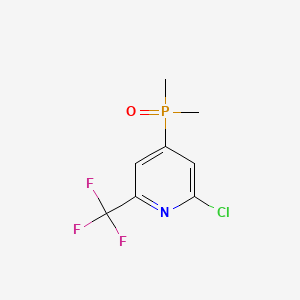
![Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492964.png)

